3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone ring, substituted with a 4-chlorophenyl ethylamino group and a 3-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl ethylamine with 3-methylphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The intermediate product is then cyclized to form the pyrazinone ring, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl ethylamine: A precursor in the synthesis of the compound.
3-Methylphenyl hydrazine: Another precursor used in the synthesis.
Pyrazinone derivatives: Compounds with similar pyrazinone ring structures but different substituents.
Uniqueness
The uniqueness of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(3-methylphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-14-3-2-4-17(13-14)23-12-11-22-18(19(23)24)21-10-9-15-5-7-16(20)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKDNPMWBSCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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